METHYL-3-(4-PYRIDYL)ACRYLATE
Overview
Description
Methyl-3-(4-pyridyl)acrylate is an organic compound with the formula C9H9NO2. It is a colorless liquid with a distinctive odor and is soluble in organic solvents such as ethanol and dimethylformamide but difficult to dissolve in water . This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
It is speculated that its mechanism of action may be similar to other compounds such as azoxystrobin, picoxystrobin, fluacrypyrim, and pyriminostrobin, all of which are respiratory inhibitors of Qo mitochondria .
Biochemical Pathways
It is known that similar compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It is known that similar compounds can have significant effects on cellular respiration .
Preparation Methods
Methyl-3-(4-pyridyl)acrylate can be synthesized from 4-pyridinecarboxaldehyde and trimethyl phosphonoacetate . The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide in an organic solvent like tetrahydrofuran. The reaction conditions include maintaining a temperature of around 0-5°C initially and then allowing the reaction mixture to warm to room temperature over several hours.
For industrial production, the synthesis may involve similar routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Methyl-3-(4-pyridyl)acrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, where reagents like sodium methoxide can replace hydrogen atoms with methoxy groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethylformamide, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl-3-(4-pyridyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Methyl-3-(4-pyridyl)acrylate can be compared with other similar compounds such as methyl acrylate and ethyl-3-(4-pyridyl)acrylate. While methyl acrylate lacks the pyridyl ring, ethyl-3-(4-pyridyl)acrylate has an ethyl group instead of a methyl group. The presence of the pyridyl ring in this compound provides unique properties, such as the ability to participate in specific interactions with biological molecules, making it a valuable compound in research and industrial applications .
Similar compounds include:
- Methyl acrylate
- Ethyl-3-(4-pyridyl)acrylate
- 2-chloro-3-(4-pyridyl)acrylate
These compounds share structural similarities but differ in their functional groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
methyl (E)-3-pyridin-4-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVKAIRVYWBGHI-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274298 | |
Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81124-49-4, 7340-34-3 | |
Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81124-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridineacrylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007340343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridineacrylic acid, methyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2E)-3-(pyridin-4-yl)prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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